Maltononaose

Overview

Description

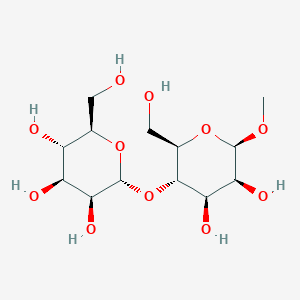

Maltononaose is an oligosaccharide with the molecular formula C54H92O46 . It is composed of nine saccharide residues .

Synthesis Analysis

The synthesis of Maltononaose involves the use of enzymes from the α-amylase family, such as cyclodextrin glycosyltransferase (CGTase) . The enzyme cyclodextrin glycosyltransferase from Bacillus circulans strain 251 has been used in a double soaking procedure with the inhibitor acarbose and subsequently with maltohexaose .Molecular Structure Analysis

Maltononaose has a complex structure with 44 defined stereocentres . The maltononaose chain is bound from subsites -7 to +2 in a manner analogous to that of a previously determined pseudo-nonasaccharide inhibitor complex .Chemical Reactions Analysis

The enzyme cyclodextrin glycosyltransferase (CGTase) is involved in the chemical reactions of Maltononaose. CGTase cleaves an α (1–4) glycosidic bond in its substrate, starch, and forms a covalent β (1–4)-linked glycosyl-enzyme intermediate .Scientific Research Applications

Enzyme Kinetics Studies

Maltononaose has been used as a substrate to study the cleavage distribution and enzyme kinetics of Bacillus licheniformis thermostable α-amylase . This research helps in understanding the behavior of this enzyme, which is crucial in various industrial applications.

Glucoamylase II Research

Similarly, it has also been used in the enzyme kinetics of Aspergillus niger glucoamylase II . This enzyme is important in the food industry for the production of high glucose syrup.

Carbohydrate Metabolism

Maltononaose, being an oligosaccharide comprised of nine α-1,4-linked glucose molecules, plays a role in carbohydrate metabolism research . It helps in understanding how our body processes carbohydrates, which is essential for energy production.

Preparation of Dextran Ladder

A partial hydrolysis of maltononaose has been used to prepare a dextran ladder . This is useful in assessing cationic labeling of oligosaccharides, which can be applied in various biochemical research areas.

Glycation and Phosphorylation Studies

Maltononaose has been used in a study to investigate glycation and phosphorylation of α-lactalbumin . These post-translational modifications play a crucial role in protein function and stability.

Biochemical Research

Due to its unique structure, Maltononaose is often used in biochemical research as a model compound to study the properties and behaviors of oligosaccharides .

Mechanism of Action

Target of Action

Maltononaose, also known as D-Glucose, O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-, is an oligosaccharide comprised of nine α-1,4-linked glucose molecules . The primary targets of Maltononaose are enzymes involved in carbohydrate metabolism, specifically Bacillus licheniformis thermostable α-amylase and Aspergillus niger glucoamylase II .

Mode of Action

Maltononaose interacts with its target enzymes by serving as a substrate . It has been used to study the cleavage distribution and enzyme kinetics of these enzymes . The binding of Maltononaose to these enzymes is believed to occur at a 9-binding subsite .

Biochemical Pathways

The interaction of Maltononaose with its target enzymes plays a role in the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells.

Result of Action

The molecular and cellular effects of Maltononaose’s action involve the breakdown of the oligosaccharide into simpler sugars, which can then be utilized for energy production in cells . This process is facilitated by the target enzymes, which cleave the α-1,4-linked glucose molecules of Maltononaose .

properties

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBVLVBOKWRYEP-XYLDXDTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215057 | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

CAS RN |

6471-60-9 | |

| Record name | Maltononaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltononaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)

![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)